2-[(2-methylphenoxy)methyl]benzoic acid, also known by its systematic name, is an organic compound with significant relevance in various chemical applications. It is characterized by the presence of both a benzoic acid moiety and a phenoxy group, which contribute to its unique properties and potential uses in scientific research.
This compound can be synthesized through various chemical methods, which will be discussed in detail later. It is not commonly found in nature, making synthetic routes essential for its availability in laboratory settings.
2-[(2-methylphenoxy)methyl]benzoic acid belongs to the class of aromatic carboxylic acids. Its structure features a benzene ring substituted with a carboxylic acid group and a phenoxy group, indicating its classification as an aromatic compound with potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2-[(2-methylphenoxy)methyl]benzoic acid can be achieved through several methods, including:
The synthesis typically requires controlled conditions such as temperature and pH to ensure high yield and purity. Reaction times can vary depending on the specific method employed, often requiring several hours to complete.
The molecular structure of 2-[(2-methylphenoxy)methyl]benzoic acid can be represented as follows:
This structure includes:
The compound has a molecular weight of approximately 256.30 g/mol. The presence of both polar (carboxylic acid) and non-polar (aromatic) groups contributes to its solubility characteristics.
2-[(2-methylphenoxy)methyl]benzoic acid can participate in various chemical reactions, including:
Each reaction requires specific conditions such as temperature control, solvent choice, and catalysts to achieve optimal yields. For example, esterification reactions often require acidic catalysts and heat.
The mechanism of action for 2-[(2-methylphenoxy)methyl]benzoic acid primarily involves its interaction with biological systems at the molecular level.
Studies indicate that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications for this compound.
2-[(2-methylphenoxy)methyl]benzoic acid has several applications in scientific research:
The systematic IUPAC name 2-[(2-methylphenoxy)methyl]benzoic acid precisely defines this compound's molecular architecture according to International Union of Pure and Applied Chemistry conventions. The name breaks down as follows: the parent structure is benzoic acid (a benzene ring with a carboxylic acid group), substituted at the ortho position (carbon 2) by a [(2-methylphenoxy)methyl] group. This substituent consists of a methylene bridge (-CH₂-) connected to a 2-methylphenoxy moiety, where "2-methylphenoxy" indicates a methoxy group attached to a benzene ring bearing a methyl group at its ortho position [4] [5].
Key synonyms and alternative representations include:
These synonyms reflect historical naming practices and regional variations but remain chemically unambiguous for identification purposes.
The compound has a fixed molecular formula of C₁₅H₁₄O₃, corresponding to a molar mass of 242.27 g/mol . This formula accounts for:
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₄O₃ |
| Molecular weight | 242.27 g/mol |
| XLogP3 (Partition coeff.) | ~2.9 (estimated) |
| Melting point | 152–153°C |
| Density | 1.193 g/cm³ |
The canonical SMILES representation is CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)O, which encodes the connectivity: a methyl group (attached to carbon 1 of the phenoxy ring), an ether linkage, a methylene spacer, and a benzoic acid group with the carboxylic acid at position 1 and the ether linkage at position 2 . The InChIKey DUOWRVUTQAPWNZ-UHFFFAOYSA-N provides a unique, standardized identifier for database searches .
The compound's universal identifier is CAS Registry Number 108475-90-7, assigned by the Chemical Abstracts Service. This unique numerical designation enables unambiguous tracking across scientific literature, regulatory documents, and chemical databases .
Table 2: Key Registry Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 108475-90-7 |
| ChemSpider ID | 8076835 (predicted) |
| PubChem CID | 9905565 (predicted) |
Additional database-specific identifiers include:
This compound is listed in chemical supplier databases primarily as a pharmaceutical or agrochemical intermediate rather than an end-use active ingredient, reflecting its synthetic utility .
2-[(2-Methylphenoxy)methyl]benzoic acid is distinguished from similar compounds through critical structural features:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3